molecular formula C11H10N4O4 B2769110 methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate CAS No. 406470-73-3

methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate

Cat. No. B2769110
CAS RN: 406470-73-3
M. Wt: 262.225
InChI Key: XICVJHWVDUIFOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Firstly, 1-amino-3-nitro-1H-1,2,4-triazole reacts with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This reaction yields an intermediate aminofurazan, which is further transformed to the corresponding nitro, azo, and methylene dinitramine substituted furazans .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzoate group attached to a triazole ring. The nitro groups contribute to its energetic properties. The NNO-azoxy moiety is bonded to the nitrogen atom of the azole ring, resulting in a stable structure .


Chemical Reactions Analysis

The compound exhibits thermal stability, with decomposition onset temperatures ranging from 147°C to 228°C . Its density falls within the range of 1.77–1.80 g/cm³ , and it maintains an optimal oxygen balance (oxidizer excess coefficients α = 0.42–0.71). These properties make it a potential component for solid composite propellants .

properties

IUPAC Name

methyl 3-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-19-10(16)9-4-2-3-8(5-9)6-14-7-12-11(13-14)15(17)18/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICVJHWVDUIFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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